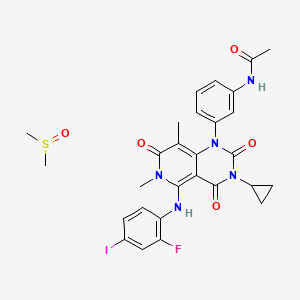
Trametinib
Descripción general
Descripción
Trametinib dimetil sulfóxido: es una forma solvatada de this compound, un inhibidor biodisponible por vía oral de la quinasa de la proteína quinasa activada por mitógenos (MEK) 1 y 2. Se utiliza principalmente como medicamento anticancerígeno para el tratamiento del melanoma y otros cánceres con mutaciones específicas de BRAF . El this compound dimetil sulfóxido es conocido por su potencial actividad antineoplásica, lo que lo convierte en un compuesto valioso en la terapia contra el cáncer .
Aplicaciones Científicas De Investigación
El trametinib dimetil sulfóxido tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se usa como compuesto modelo para estudiar los inhibidores de quinasas y sus interacciones con las proteínas diana.
Biología: Investigado por sus efectos en las vías de señalización celular y su potencial para modular el crecimiento y la diferenciación celular.
Medicina: Se utiliza principalmente en la terapia contra el cáncer, particularmente para tratar el melanoma y otros cánceres con mutaciones de BRAF.
Industria: Utilizado en el desarrollo de nuevos fármacos y formulaciones anticancerígenos.
Mecanismo De Acción
El trametinib dimetil sulfóxido ejerce sus efectos al unirse específicamente e inhibir MEK1 y MEK2, que son componentes de la vía de la proteína quinasa activada por mitógenos (MAPK). Esta inhibición da como resultado la supresión de la señalización celular mediada por factores de crecimiento y la proliferación celular en varios cánceres . El compuesto se dirige a las mutaciones BRAF V600E y V600K, que se encuentran comúnmente en el melanoma y otros cánceres .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Trametinib specifically binds to MEK1 and MEK2, resulting in inhibition of growth factor-mediated cell signaling and cellular proliferation in various cancers . It blocks the catalytic activity of MEKs by binding to unphosphorylated MEK1 and MEK2 with high affinity . This interaction maintains MEK in an unphosphorylated form, preventing phosphorylation and activation of MEKs .
Cellular Effects
This compound has been shown to inhibit the proliferation, migration, and invasion of various cancer cells, while inducing apoptosis . It can suppress both the expression of PKM2 in glioma cells and the transport of PKM2 into the cellular nucleus via suppression of ERK1/2 expression . In CAR-T cells, this compound can reduce terminal differentiation and restrain the expression of exhaustion and activation markers .
Molecular Mechanism
This compound is a reversible, highly selective, allosteric inhibitor of MEK1 and MEK2 . By binding to unphosphorylated MEK1 and MEK2 with high affinity, this compound blocks the catalytic activity of MEKs . It also maintains MEK in an unphosphorylated form, preventing phosphorylation and activation of MEKs .
Temporal Effects in Laboratory Settings
This compound has been shown to have long-term effects on cellular function in laboratory settings . For example, it has been found to reduce the terminal differentiation and expression of exhaustion and activation markers in CAR-T cells over a period of 9 days .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, in a study on KRAS-mutant lung adenocarcinoma tumors, it was found that a concentration of 15nM was the optimal concentration of this compound with mild inhibition on the proliferation of CAR-T cells and a potent effect on CAR-T cells’ phenotype .
Metabolic Pathways
This compound is involved in the RAS-RAF-MEK-ERK signal-transduction pathway that mediates cellular responses to extracellular stimuli . It is metabolized predominantly via deacetylation followed by oxidation and/or glucuronidation .
Transport and Distribution
This compound has limited brain distribution due to active efflux at the blood-brain barrier (BBB) by transport proteins P-gp and Bcrp . Following administration, this compound and its metabolites are excreted in the feces (≥81%) and to a minor extent in urine (≤19%) .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de trametinib implica varios pasos, comenzando con materias primas fácilmente disponibles. Las condiciones de reacción normalmente implican el uso de disolventes como dimetilsulfóxido (DMSO) y reactivos como hidróxido de sodio y tetrahidrofurano (THF) a temperaturas elevadas .
Métodos de producción industrial: La producción industrial de this compound dimetil sulfóxido sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. La identificación y el control de las impurezas relacionadas con el proceso son cruciales para mantener la calidad del fármaco .
Análisis De Reacciones Químicas
Tipos de reacciones: El trametinib dimetil sulfóxido experimenta diversas reacciones químicas, entre ellas:
Oxidación: El this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el this compound.
Reactivos y condiciones comunes:
Oxidación: Se pueden usar reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Los reactivos como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.
Sustitución: Los agentes halogenantes como el bromo o el yodo se pueden usar para reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la sustitución puede introducir átomos de halógeno en los anillos aromáticos .
Comparación Con Compuestos Similares
Compuestos similares:
Cobimetinib: Otro inhibidor de MEK utilizado en combinación con vemurafenib para el tratamiento del melanoma.
Selumetinib: Un inhibidor de MEK utilizado para el tratamiento de la neurofibromatosis tipo 1 y otros cánceres.
Binimetinib: Un inhibidor de MEK utilizado en combinación con encorafenib para el tratamiento del melanoma con mutaciones de BRAF
Singularidad del trametinib dimetil sulfóxido: El this compound dimetil sulfóxido es único debido a su afinidad de unión específica por MEK1 y MEK2, lo que lleva a una inhibición efectiva de la vía MAPK. Su forma solvatada con dimetilsulfóxido mejora su biodisponibilidad y estabilidad, lo que lo convierte en un compuesto valioso en la terapia contra el cáncer .
Propiedades
IUPAC Name |
N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide;methylsulfinylmethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FIN5O4.C2H6OS/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34;1-4(2)3/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34);1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUFJVRYDFIQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5.CS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FIN5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152223 | |
| Record name | Trametinib dimethyl sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187431-43-1 | |
| Record name | Acetamide, N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl]-, compd. with 1,1′-sulfinylbis[methane] (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187431-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trametinib dimethyl sulfoxide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187431431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trametinib dimethyl sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRAMETINIB DIMETHYL SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSB9VJ5TUT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
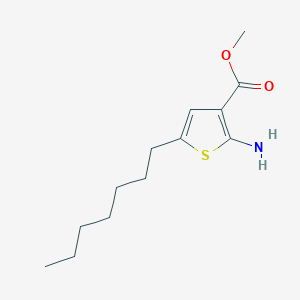
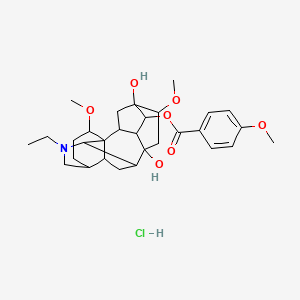
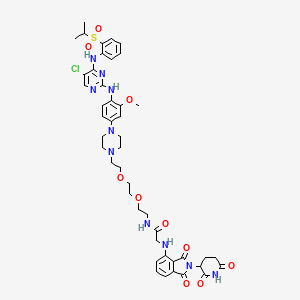

![4-Methyl-3-[[6-(methylamino)-4-pyrimidinyl]oxy]-N-[3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B611391.png)

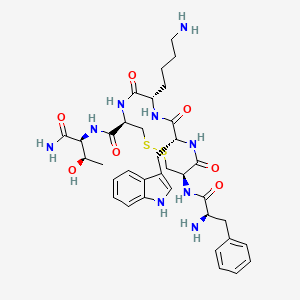


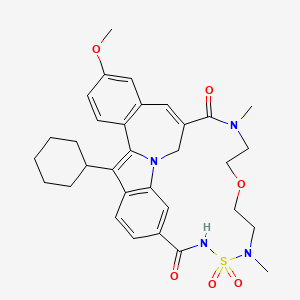
![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B611406.png)
